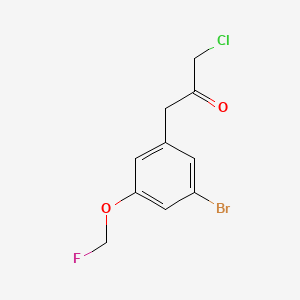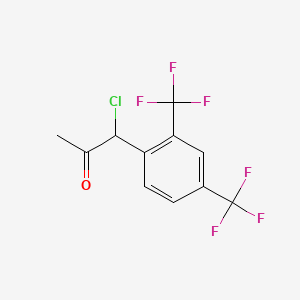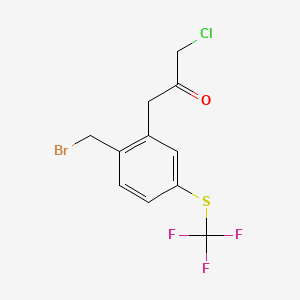
5-Bromo-1h-indol-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1h-indol-4-ol: is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The compound this compound has a molecular formula of C8H6BrNO and a molecular weight of 212.04 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1h-indol-4-ol can be achieved through various methods. One common approach involves the bromination of indole derivatives. For instance, the Fischer indole synthesis can be employed, where phenylhydrazine reacts with cyclohexanone under acidic conditions to form the indole structure . The bromination of the indole ring can then be carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions. The process may include the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and purity. The product is then purified through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions: 5-Bromo-1h-indol-4-ol undergoes various chemical reactions, including:
Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of azido or amino derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5-Bromo-1h-indol-4-ol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various indole derivatives with potential biological activities .
Biology: In biological research, this compound is used to study the role of indole derivatives in cellular processes. It has been investigated for its potential to modulate signaling pathways and gene expression .
Medicine: The compound has shown promise in medicinal chemistry for the development of new therapeutic agents. Its derivatives have been explored for their anticancer, antiviral, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of 5-Bromo-1h-indol-4-ol involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. For example, indole derivatives are known to inhibit cyclooxygenase-2 (COX-2) enzyme, leading to anti-inflammatory effects . Additionally, the compound may interfere with DNA replication and transcription processes, contributing to its anticancer properties .
Comparación Con Compuestos Similares
5-Bromoindole: Similar structure but lacks the hydroxyl group at the 4-position.
5-Chloro-1h-indol-4-ol: Similar structure with a chlorine atom instead of bromine.
5-Fluoro-1h-indol-4-ol: Similar structure with a fluorine atom instead of bromine.
Uniqueness: 5-Bromo-1h-indol-4-ol is unique due to the presence of both bromine and hydroxyl groups, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds, affecting the compound’s interaction with biological targets .
Propiedades
Fórmula molecular |
C8H6BrNO |
|---|---|
Peso molecular |
212.04 g/mol |
Nombre IUPAC |
5-bromo-1H-indol-4-ol |
InChI |
InChI=1S/C8H6BrNO/c9-6-1-2-7-5(8(6)11)3-4-10-7/h1-4,10-11H |
Clave InChI |
JJYMDOATKNHCCR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C2=C1NC=C2)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















